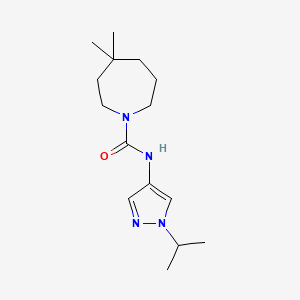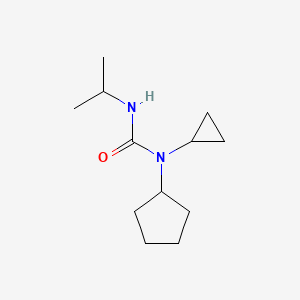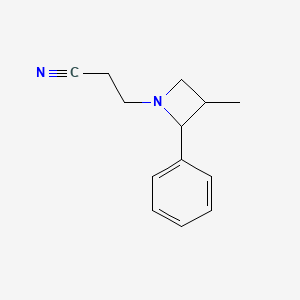
N-(1-benzofuran-2-ylmethyl)-1-cyano-N-methylcyclopentane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-benzofuran-2-ylmethyl)-1-cyano-N-methylcyclopentane-1-carboxamide, also known as BFC, is a chemical compound that has been widely studied for its potential therapeutic applications. BFC is a small molecule that has been shown to have a range of biological effects, including anti-inflammatory, analgesic, and neuroprotective properties. In We will also list possible future directions for the research on BFC.
Wirkmechanismus
The exact mechanism of action of N-(1-benzofuran-2-ylmethyl)-1-cyano-N-methylcyclopentane-1-carboxamide is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to bind to the adenosine A1 receptor, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), two enzymes that are involved in the production of inflammatory mediators. Additionally, this compound has been shown to reduce the activation of microglia, immune cells in the brain that are involved in neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(1-benzofuran-2-ylmethyl)-1-cyano-N-methylcyclopentane-1-carboxamide is that it is a small molecule that can easily penetrate cell membranes and reach its target sites. Additionally, this compound has been shown to have low toxicity and few side effects in animal studies. However, one limitation of this compound is that it has poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several possible future directions for research on N-(1-benzofuran-2-ylmethyl)-1-cyano-N-methylcyclopentane-1-carboxamide. One area of interest is the potential use of this compound as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of more effective formulations of this compound that can overcome its poor solubility. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its potential therapeutic targets.
Synthesemethoden
The synthesis of N-(1-benzofuran-2-ylmethyl)-1-cyano-N-methylcyclopentane-1-carboxamide involves a multi-step process that starts with the reaction of 2-aminobenzofuran with cyclopentanone in the presence of sodium hydride to form 1-(2-benzofuran-2-ylmethyl)cyclopentanol. This intermediate is then converted to the corresponding carboxylic acid by oxidation with potassium permanganate. The carboxylic acid is then transformed into the corresponding amide by reaction with N-methyl-N-cyanoacetamide in the presence of triethylamine. The final product, this compound, is obtained by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
N-(1-benzofuran-2-ylmethyl)-1-cyano-N-methylcyclopentane-1-carboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as arthritis and multiple sclerosis. This compound has also been shown to have analgesic properties, which could make it a useful treatment for chronic pain. Additionally, this compound has been investigated for its neuroprotective properties, which could make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-(1-benzofuran-2-ylmethyl)-1-cyano-N-methylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-19(16(20)17(12-18)8-4-5-9-17)11-14-10-13-6-2-3-7-15(13)21-14/h2-3,6-7,10H,4-5,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIPZVIHISFXHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=CC=CC=C2O1)C(=O)C3(CCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3-Dihydroindol-1-yl-[2-[[1-(hydroxymethyl)cyclopropyl]methylamino]pyridin-3-yl]methanone](/img/structure/B7585405.png)

![N-(5-amino-2-fluorophenyl)-3-[2-(4-fluorophenyl)pyrrolidin-1-yl]propanamide](/img/structure/B7585426.png)
![1-[(3R)-3-hydroxypyrrolidin-1-yl]-3-methyl-2-piperidin-1-ylbutan-1-one](/img/structure/B7585434.png)

![1-[2-(3-Fluorophenyl)-3-methylpyrrolidin-1-yl]-2-methoxyethanone](/img/structure/B7585440.png)

![N-[1-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)piperidin-4-yl]acetamide](/img/structure/B7585470.png)
![1-Methyl-4-[(1-methylsulfonylpyrrolidin-3-yl)methyl]pyrazole](/img/structure/B7585478.png)

![3-fluoro-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]-N-propylbenzenesulfonamide](/img/structure/B7585501.png)
